
methyl S-(1-methyl-1H-tetrazol-5-yl)cysteinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl S-(1-methyl-1H-tetrazol-5-yl)cysteinate is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture .
Méthodes De Préparation
The synthesis of methyl S-(1-methyl-1H-tetrazol-5-yl)cysteinate typically involves the reaction of cysteine derivatives with tetrazole precursors. One common method includes the use of triethyl orthoformate and sodium azide to form the tetrazole ring . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Methyl S-(1-methyl-1H-tetrazol-5-yl)cysteinate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Methyl S-(1-methyl-1H-tetrazol-5-yl)cysteinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of methyl S-(1-methyl-1H-tetrazol-5-yl)cysteinate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Methyl S-(1-methyl-1H-tetrazol-5-yl)cysteinate can be compared with other tetrazole-containing compounds such as:
1-Methyl-1H-tetrazol-5-yl sulfones: These compounds are used in similar applications but may have different reactivity and stability profiles.
N,N′-bis((1H-tetrazol-5-yl)methyl)nitramide: This compound is used in the development of energetic materials and has different physical and chemical properties.
The uniqueness of this compound lies in its specific structure, which combines the properties of cysteine and tetrazole, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C6H11N5O2S |
|---|---|
Poids moléculaire |
217.25 g/mol |
Nom IUPAC |
methyl 2-amino-3-(1-methyltetrazol-5-yl)sulfanylpropanoate |
InChI |
InChI=1S/C6H11N5O2S/c1-11-6(8-9-10-11)14-3-4(7)5(12)13-2/h4H,3,7H2,1-2H3 |
Clé InChI |
UKZSJTIOUAILGJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NN=N1)SCC(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


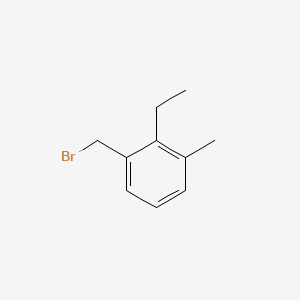
![7,7,9,9-Tetramethylspiro[4.5]decan-1-one](/img/structure/B13546252.png)
![Tert-butyl 4-[(5-fluoro-2-formylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13546259.png)
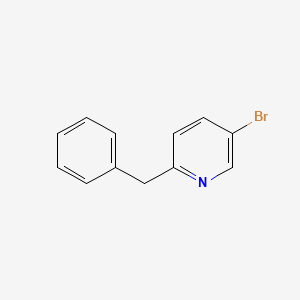
![2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid](/img/structure/B13546272.png)
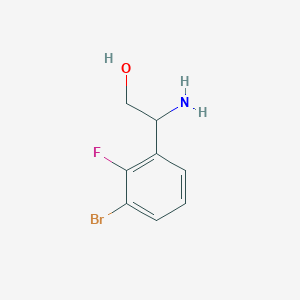
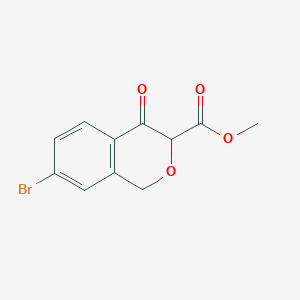
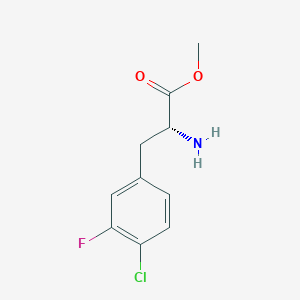
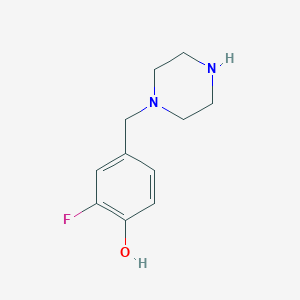
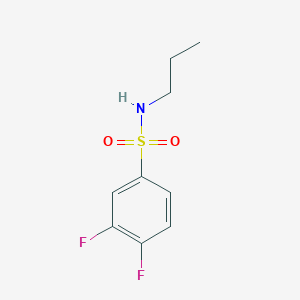

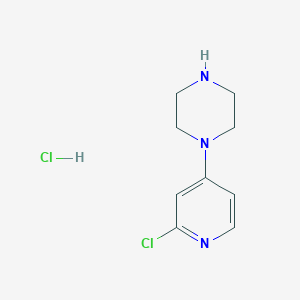
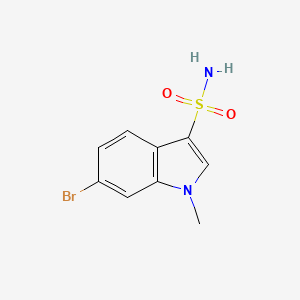
![2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide](/img/structure/B13546304.png)
